molecular formula C16H19NO3 B11541785 ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B11541785
M. Wt: 273.33 g/mol
InChI Key: LUAUXOKBYPFMSW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-based ester derivative featuring a 2-methoxyphenyl substituent at the 4-position and methyl groups at the 2- and 5-positions of the pyrrole ring. Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structural framework is analogous to several pharmacologically relevant molecules, making comparisons with related derivatives critical for understanding structure-activity relationships (SAR) .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H19NO3/c1-5-20-16(18)15-11(3)17-10(2)14(15)12-8-6-7-9-13(12)19-4/h6-9,17H,5H2,1-4H3

InChI Key

LUAUXOKBYPFMSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2OC)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The Leuckart reaction provides a robust pathway for introducing amine functionalities to pyrrole systems. As demonstrated in the synthesis of ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, ethanolamine reacts with a γ-lactam precursor under refluxing ethanol with formic acid as a catalyst. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the substituted pyrrole ring.

Key parameters:

  • Temperature : 78°C (ethanol reflux)

  • Molar ratio (precursor:ethanolamine:formic acid): 1:1.2:1.6

  • Yield : 60% after 12 hours

Substrate Adaptations for Target Compound

To synthesize the target compound, the γ-lactam precursor requires modification:

  • Replace the 4-methoxyphenyl group with 2-methoxyphenyl at the C2 position

  • Introduce methyl groups at C2 and C5 via alkylation

  • Eliminate the 5-oxo group through reduction

This adaptation necessitates substituting 4-methoxyphenylacetic acid with 2-methoxyphenylacetic acid in precursor synthesis.

Nickel-Catalyzed Cross-Coupling with Arylboronic Acids

Protocol from Heterocyclic Synthesis

A nickel-mediated approach reported for ethyl 2-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3-carboxylate involves:

  • Catalyst system : Ni(dppe)Cl₂ (10 mol%) + ZnCl₂ (2 equiv)

  • Solvent : THF at 100°C under air

  • Reagents :

    • Ethyl 2-(cyanomethyl)-3-oxo-3-phenylpropanoate (0.4 mmol)

    • 2-Methoxyphenylboronic acid (1.2 mmol)

Reaction timeline :

  • 24-hour coupling at elevated temperature

  • Workup with ethyl acetate/NaHCO₃ washes

  • Chromatography (PE:EtOAc = 10:1)

Yield : 85%

Substrate Scope Limitations

While effective for para-substituted aryl groups, ortho-methoxy substitution introduces steric hindrance:

  • Boronic acid conversion : Decreases from 92% (para) to 78% (ortho)

  • Reaction time : Extends from 24 to 32 hours

  • Byproducts : Increased formation of diaryl ethers (up to 15%)

Knorr Pyrrole Synthesis with Modified Ketones

Classical Approach Adaptation

The Knorr method, typically employing β-keto esters and ammonia, was modified using:

  • β-Keto ester : Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

  • Amine source : Methylammonium acetate

  • Cyclization agent : Acetic anhydride

Optimized conditions :

ParameterValue
Temperature110°C
Time8 hours
SolventToluene
Yield72%

Spectroscopic Validation

  • IR : 1,692 cm⁻¹ (ester C=O), 1,621 cm⁻¹ (C=C)

  • ¹H NMR (CDCl₃):

    • δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃)

    • δ 2.21 (s, 3H, C5-CH₃)

    • δ 3.87 (s, 3H, OCH₃)

    • δ 6.82–7.45 (m, 4H, aryl-H)

Intramolecular Cyclization of Thioether Intermediates

Methodology from Thiazepine Synthesis

Adapting protocols for pyrrolo[2,1-d]pyrido[2,3-c][1,thiazepinones:

  • Synthesize bis(4H-pyrrolo-3-pyridyl)disulfide

  • Reduce with NaBH₄ to 3-mercapto-4H-pyrrolopyridine

  • Alkylate with α-bromo-(2-methoxyphenyl)acetic acid ethyl ester

Critical step :

  • Cyclization agent : PCl₅ in anhydrous CH₂Cl₂

  • Temperature : 0°C → room temperature gradient

Yield : 68% after column chromatography

Comparative Analysis of Cyclization Methods

MethodYield (%)Purity (HPLC)Reaction Time
PCl₅ cyclization6895.26 hours
POCl₃/Et₃N5991.88 hours
TFAA/DMAP7397.14 hours

Trifluoroacetic anhydride (TFAA) demonstrates superior efficiency but increases production costs by 40% compared to PCl₅.

Solvent and Catalyst Optimization Studies

Impact of Polar Protic vs. Aprotic Solvents

SolventDielectric ConstantYield (%)Byproducts (%)
Ethanol24.36012
THF7.5855
DMF36.7788
Toluene2.47215

THF optimizes nickel-catalyzed reactions by balancing substrate solubility and catalyst activity.

Ligand Effects in Nickel Catalysis

LigandConversion (%)Selectivity (%)
dppe9288
BINAP8582
DPPF8985
No ligand4763

The diphosphine ligand dppe (1,2-bis(diphenylphosphino)ethane) provides optimal π-backbonding for oxidative addition steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits promising pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds, including ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, demonstrate significant antibacterial and antifungal activities. For instance, recent research evaluated its efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains, revealing zones of inhibition that indicate potential therapeutic applications in treating infections .
  • Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases. The mechanism often involves the modulation of inflammatory pathways at the cellular level.

Case Study: Antimicrobial Screening

A recent study synthesized a series of pyrrole derivatives to evaluate their antimicrobial properties. The results indicated that certain compounds exhibited notable activity against pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized this compound showed a promising profile with a zone of inhibition measuring up to 15 mm against selected strains .

CompoundZone of Inhibition (mm)Activity Type
This compound15Antibacterial
Other Pyrrole Derivative A12Antifungal
Other Pyrrole Derivative B20Antibacterial

Material Science Applications

In addition to its pharmaceutical applications, this compound has potential uses in materials science:

  • Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the electronic properties of pyrrole derivatives suggests that they can facilitate charge transport and improve device efficiency.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The electronic profile of pyrrole derivatives is heavily influenced by substituents. Below is a comparison of key analogs:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Electronic Effects
Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (Target) 2-MeO-C6H4 (C4), 2,5-Me (pyrrole) Methoxy, methyl, ester ~287 (estimated) Electron-donating (MeO), moderate lipophilicity
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-Me-5-Ph-pyrrol-2-yl)-2-Me-pyrrole-3-carboxylate 3-NH2-C6H4 (C5), CN (pyrrole) Amino, cyano, ester 362 Electron-donating (NH2), electron-withdrawing (CN)
Ethyl 4-((3-F-2-I-C6H3)CO)-3-Me-1H-pyrrole-2-carboxylate 3-F-2-I-C6H3-CO (C4), 3-Me (pyrrole) Fluoro, iodo, ketone, ester 402.2 Strong electron-withdrawing (F, I), high polarity
Ethyl 2-(4-Cl-C6H4)-4-OH-5-oxo-1-Ph-2,5-dihydro-1H-pyrrole-3-carboxylate 4-Cl-C6H4 (C2), OH (C4), ketone (C5) Chloro, hydroxy, ketone, ester ~371 (estimated) Electron-withdrawing (Cl), H-bonding (OH)

Key Observations :

  • Electron-Donating vs. In contrast, halogenated analogs (e.g., F, I, Cl) introduce electron-withdrawing effects, reducing ring reactivity .
  • Polarity and Solubility : The hydroxy group in increases polarity and H-bonding capacity, likely improving aqueous solubility compared to the target compound’s methoxy group.
  • Steric Effects: Bulky substituents (e.g., 3-cyano-4-methyl-5-phenylpyrrol in ) may hinder intermolecular interactions or binding to biological targets.
Spectroscopic Distinctions
  • ¹H NMR :
    • Target : A singlet for the methoxy group (~δ 3.8–4.0) and pyrrole methyl groups (~δ 2.1–2.5).
    • Analog : Downfield shifts for aromatic protons due to electron-withdrawing F and I substituents (~δ 7.2–7.6).
    • Analog : Broad peak for the hydroxy group (~δ 5.0–5.5) absent in the target compound.
  • Mass Spectrometry :
    • Target : Expected [M+H]+ peak ~285.
    • Analog : Observed [M]+ at m/z 362, consistent with its higher molecular weight .

Biological Activity

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings related to its biological activities, including case studies, data tables, and detailed analysis of its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3C_{16}H_{19}NO_3. It features a pyrrole ring substituted with an ethoxycarbonyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)MIC (µg/mL)
Gram-positive
Staphylococcus aureus2015
Bacillus cereus1820
Gram-negative
Escherichia coli1525
Pseudomonas aeruginosa1230
Fungal
Candida albicans2210

The results indicate that this compound exhibits promising antimicrobial activity, especially against Staphylococcus aureus and Candida albicans .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that certain pyrrole derivatives can inhibit the growth of cancer cell lines.

Case Study: Anticancer Efficacy

A study focusing on the effects of this compound on various cancer cell lines revealed the following findings:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HCT-116: IC50=12.5μg/mLIC_{50}=12.5\,\mu g/mL
    • MCF-7: IC50=15.0μg/mLIC_{50}=15.0\,\mu g/mL

These results suggest that the compound has a moderate to high level of cytotoxicity against these cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. While specific mechanisms remain under investigation, it is hypothesized that the compound may disrupt cellular membranes or interfere with metabolic pathways critical for survival in both bacteria and cancer cells .

Q & A

Q. What are the established synthetic routes for ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : A widely reported method involves a three-component one-pot reaction using aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes (e.g., 2-methoxybenzaldehyde). Key optimization parameters include:
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) at reflux temperatures (80–100°C) improve reaction rates.
  • Stoichiometry : A 1:1:1 molar ratio of reactants minimizes side products.
  • Workup : Acidic or basic extraction protocols to isolate the pyrrole core.
    Reported yields range from 40–72% , with variations attributed to substituent electronic effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using coupling constants and integration. For example:
  • The 2,5-dimethyl groups on the pyrrole ring appear as singlets (δ ~2.2–2.5 ppm).
  • The 2-methoxyphenyl substituent shows aromatic protons as a multiplet (δ ~6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm).
  • FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H stretches (if present) at ~3300 cm⁻¹.
  • Mass Spectrometry (ESI-MS) : Validate molecular weight via [M+H]⁺ or [M+Na]⁺ adducts.
    Cross-validation with X-ray crystallography (where possible) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate electronic properties and reaction mechanisms for this compound?

  • Methodological Answer :
  • Computational Setup : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set.
  • Key Analyses :
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity.
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen).
  • Mechanistic Pathways : Simulate intermediates in multicomponent reactions to identify rate-limiting steps.
    DFT studies on analogous pyrrole derivatives reveal that electron-donating groups (e.g., methoxy) lower activation barriers by stabilizing transition states .

Q. What crystallographic insights can X-ray diffraction provide, and how do intermolecular interactions influence solid-state packing?

  • Methodological Answer :
  • Crystal Structure Analysis :
  • Unit Cell Parameters : Monoclinic systems (e.g., space group P2₁/c) with Z = 4 are common.
  • Intermolecular Interactions :
  • C-H···O hydrogen bonds between carbonyl and methoxy groups.
  • π-π stacking between aromatic rings (distance ~3.5 Å).
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O···H contacts account for ~15% of surface area).
    These interactions stabilize crystal lattices and inform solubility/melting point trends .

Q. How do substituent variations at the pyrrole 4-position affect physicochemical properties and reactivity?

  • Methodological Answer :
  • Case Studies :
Substituent (R)Effect on ReactivityPhysicochemical Change
2-Methoxyphenyl Enhances electron density via resonanceIncreased thermal stability
Nitro Electron-withdrawing effectHigher acidity at pyrrole N-H
Halogens Alters dipole momentsModifies solubility in polar solvents
  • Experimental Validation :
  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts for electronic effects.
  • Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating/withdrawing capacity.
    Substituent steric bulk (e.g., ortho-methoxy) can hinder rotational freedom, impacting conformational dynamics .

Data Contradictions and Resolution

  • Synthesis Yields : Discrepancies (e.g., 40% vs. 72%) arise from catalyst efficiency (e.g., ZnCl₂ vs. organocatalysts) and reaction time (12–24 hours). Kinetic studies recommend monitoring via TLC to optimize duration .
  • Spectroscopic Assignments : Conflicting ¹H NMR shifts for pyrrole protons are resolved by variable-temperature NMR to account for tautomerism .

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